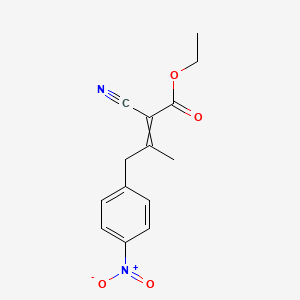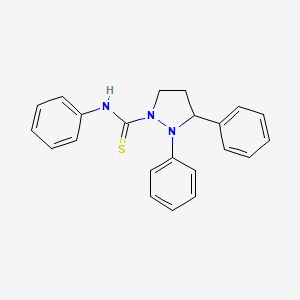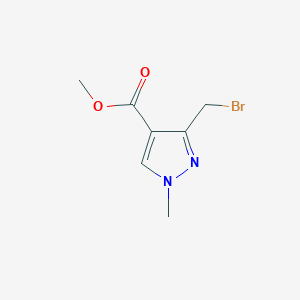![molecular formula C16H19F3N2O2 B12463468 4-oxo-4-(piperidin-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B12463468.png)
4-oxo-4-(piperidin-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-oxo-4-(piperidin-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide is a synthetic organic compound with a complex structure It features a piperidine ring, a trifluoromethyl group, and a butanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-4-(piperidin-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine derivative, followed by the introduction of the trifluoromethyl group and the butanamide moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.
化学反応の分析
Types of Reactions
4-oxo-4-(piperidin-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The trifluoromethyl group and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
4-oxo-4-(piperidin-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound may be used in the production of specialty chemicals and advanced materials with unique properties.
作用機序
The mechanism of action of 4-oxo-4-(piperidin-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperidine ring may contribute to its overall stability and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4-oxo-4-(piperidin-1-yl)-N-phenylbutanamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
4-oxo-4-(morpholin-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide: Contains a morpholine ring instead of a piperidine ring, potentially altering its reactivity and applications.
4-oxo-4-(piperidin-1-yl)-N-[4-(trifluoromethyl)phenyl]butanamide: The position of the trifluoromethyl group is different, which can affect the compound’s properties.
Uniqueness
The presence of the trifluoromethyl group in 4-oxo-4-(piperidin-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide makes it unique compared to similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and overall stability, making it a valuable molecule for various applications.
特性
分子式 |
C16H19F3N2O2 |
|---|---|
分子量 |
328.33 g/mol |
IUPAC名 |
4-oxo-4-piperidin-1-yl-N-[3-(trifluoromethyl)phenyl]butanamide |
InChI |
InChI=1S/C16H19F3N2O2/c17-16(18,19)12-5-4-6-13(11-12)20-14(22)7-8-15(23)21-9-2-1-3-10-21/h4-6,11H,1-3,7-10H2,(H,20,22) |
InChIキー |
ILILFJPQVFKEBU-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C(=O)CCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-methylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B12463385.png)

![N-[3-(4-Benzylphenoxy)propyl]-N-Methyl-Beta-Alanine](/img/structure/B12463396.png)
![Ethyl 1-[7-(4-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate](/img/structure/B12463398.png)
![3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide](/img/structure/B12463401.png)
![3,3'-{(2-nitrobenzene-1,4-diyl)bis[nitrilo(E)methylylidene]}diphenol](/img/structure/B12463410.png)
![4-[(E)-[(5-chloropyridin-2-yl)imino]methyl]phenol](/img/structure/B12463417.png)



![4-chloro-3,5-dimethylphenyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B12463440.png)
![N-(1,3-benzodioxol-4-ylmethyl)-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12463443.png)


